

Ethyl Cyanoglyoxylate-2-Oxime (Oxyma): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl cyanoglyoxylate-2-oxime*

Cat. No.: B8817799

[Get Quote](#)

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, is a pivotal reagent in modern organic synthesis, particularly esteemed within peptide chemistry. This guide provides an in-depth examination of its core characteristics, experimental protocols, and applications for researchers, scientists, and professionals in drug development. Its prominence stems from its efficacy as a coupling additive that minimizes racemization and its superior safety profile as a non-explosive alternative to traditional benzotriazole-based reagents.[1][2][3]

Core Chemical and Physical Properties

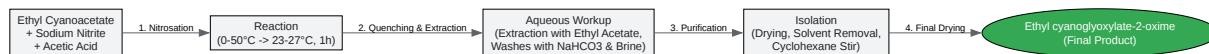
Ethyl cyanoglyoxylate-2-oxime is typically a light yellow crystalline solid.[1][2] Its stability and solubility characteristics make it a versatile reagent in various reaction conditions. It is slightly soluble in solvents like DMSO and methanol.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated place at temperatures between +2°C and +8°C.[1][2][4]

A summary of its key quantitative properties is presented below.

Property	Value	Source(s)
CAS Number	3849-21-6	[1]
Molecular Formula	C5H6N2O3	[1] [4]
Molecular Weight	142.11 g/mol	[1] [4]
Appearance	Light yellow crystals or chunks	[1] [2] [5]
Melting Point	130-132 °C	[1] [2] [4] [6]
Boiling Point	~259.65 °C (rough estimate)	[1] [4]
Density	~1.2 - 1.48 g/cm³	[1] [4] [5] [6]
Flash Point	104.3 °C	[4] [5] [6]
Refractive Index	~1.496 - 1.509	[1] [4] [5] [6]
pKa	4.60	
Storage Temperature	+2°C to +8°C	[1] [2]

Synthesis Protocol

The synthesis of **Ethyl cyanoglyoxylate-2-oxime** is typically achieved through the reaction of ethyl cyanoacetate with sodium nitrite in the presence of an acid, such as acetic acid.[\[1\]](#)[\[7\]](#) This nitrosation reaction yields the oxime with high purity and in good yield.[\[7\]](#)


Experimental Protocol: Preparation of Ethyl 2-oxime cyanoacetate[\[7\]](#)

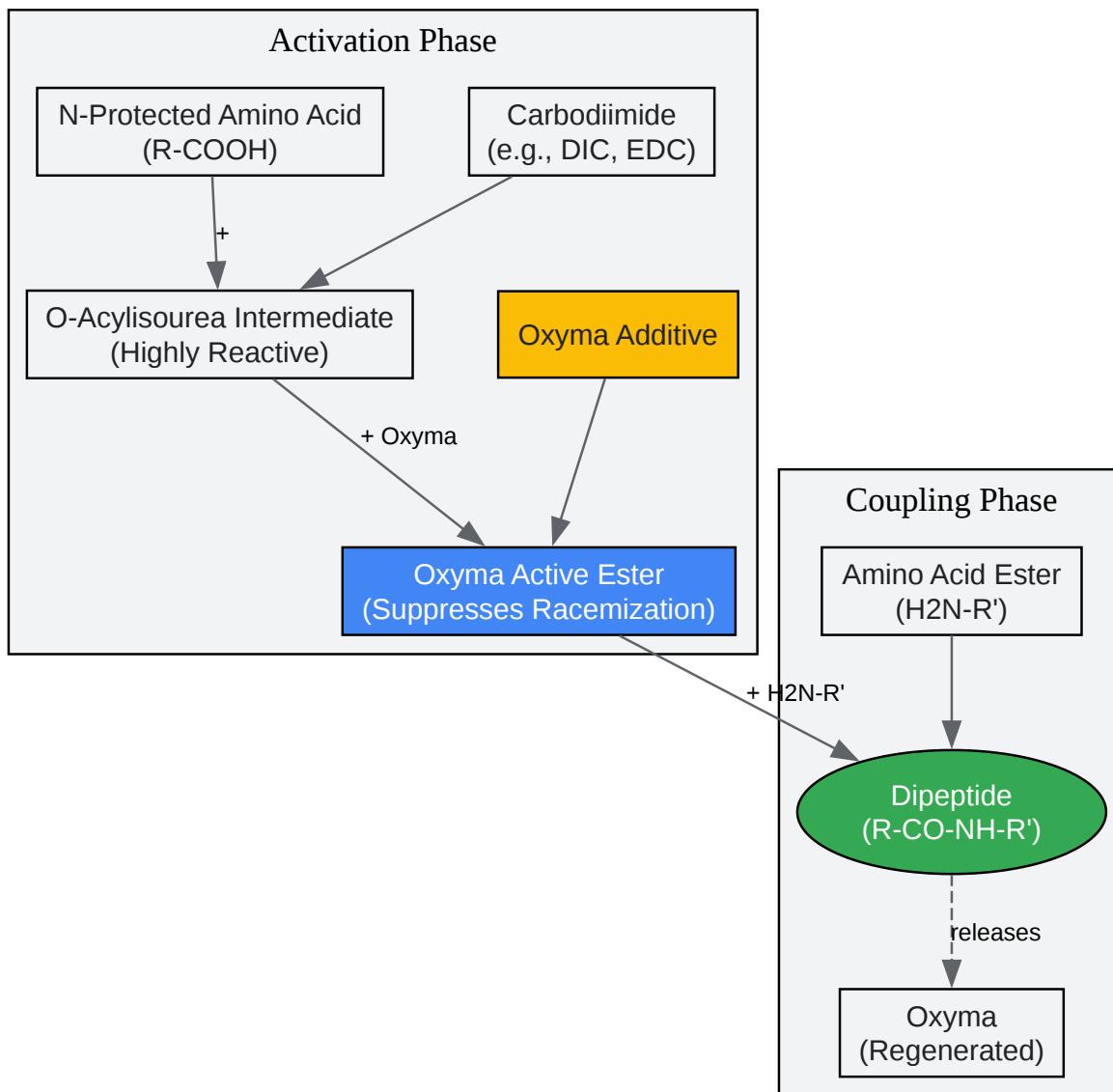
- Materials:

- Ethyl cyanoacetate (1.0 kg, 8.84 mol)
- Sodium nitrite (0.735 kg, 10.65 mol)
- Glacial acetic acid (0.70 kg, 11.66 mol)
- Water (0.80 L)

- Ethyl acetate
- 10% Sodium bicarbonate solution
- Saturated brine
- Anhydrous sodium sulfate
- Cyclohexane
- Procedure:
 - A suspension of ethyl cyanoacetate and sodium nitrite is prepared in water.
 - Acetic acid is slowly added to the suspension while controlling the reaction temperature between 0-50°C.[7]
 - The temperature is then gradually raised to 23-27°C and the mixture is stirred for 1 hour. [7]
 - Reaction completion is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]
 - Once the reaction is complete, the mixture is extracted multiple times with ethyl acetate.[7]
 - The combined organic layers are washed sequentially with a 10% sodium bicarbonate solution and saturated brine.[7]
 - The organic layer is dried over anhydrous sodium sulfate and filtered.[7]
 - The solvent is removed by distillation under reduced pressure at 40-45°C.[7]
 - The resulting solid is stirred with cyclohexane, filtered, and dried under vacuum to yield the final product.[7]

This protocol has been reported to produce **Ethyl cyanoglyoxylate-2-oxime** with a yield of 91.2% and a purity of 99.82% by HPLC.[7]

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **Ethyl cyanoglyoxylate-2-oxime**.

Applications in Peptide Synthesis

The primary and most significant application of **Ethyl cyanoglyoxylate-2-oxime** is as an additive in carbodiimide-mediated peptide bond formation.[1][3] It serves as a highly efficient, non-explosive alternative to reagents like 1-hydroxybenzotriazole (HOBT) and 1-hydroxy-7-azabenzotriazole (HOAT).[1][2][3]

Mechanism of Action:

In peptide synthesis, a carbodiimide (e.g., DCC, DIC, EDC) is used to activate the carboxylic acid of an N-protected amino acid.[3][8] This activation can lead to side reactions, most notably racemization of the chiral center. Oxyma mitigates this by intercepting the initial activated species to form an active O-acylisourea, which rapidly converts to a less reactive but still highly efficient oxime ester. This ester then reacts cleanly with the amine component of the next amino acid to form the desired peptide bond with minimal racemization.[1][3][8]

[Click to download full resolution via product page](#)

Caption: Role of Oxyma in carbodiimide-mediated peptide coupling.

The use of Oxyma in conjunction with carbodiimides like DIC has been shown to be superior in difficult coupling scenarios, improving the yield and purity of the desired peptide.^[9] This makes the overall synthesis process more efficient and cost-effective.^[9]

Other Applications

Beyond its primary role in peptide synthesis, **Ethyl cyanoglyoxylate-2-oxime** is a versatile intermediate for synthesizing other complex organic molecules.[\[1\]](#) It is used in the preparation of various heterocyclic compounds, including:

- ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE[\[1\]](#)
- ETHYL 4-AMINO-5-IMIDAZOLECARBOXYLATE[\[1\]](#)

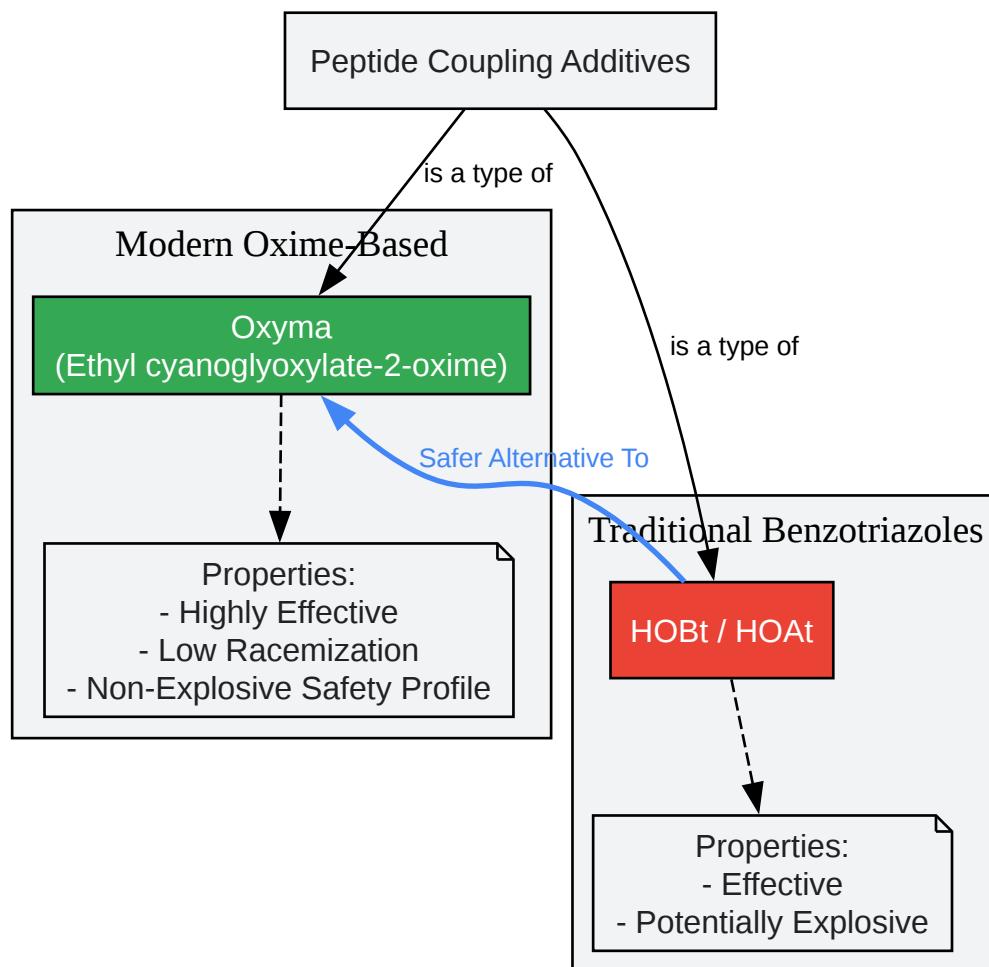
Its unique combination of functional groups makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[\[10\]](#)

Safety and Handling

While a key advantage of **Ethyl cyanoglyoxylate-2-oxime** is its non-explosive nature compared to HOBt and HOAt, it is still a hazardous chemical that requires careful handling.[\[1\]](#) [\[3\]](#)[\[11\]](#)

Safety Data Summary:

Hazard Category	Information	Source(s)
GHS Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.	[5] [12]
Hazard Codes	Xn (Harmful), Xi (Irritant)	[1] [6]
Risk Phrases	R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.	[1] [4] [6]
Safety Phrases	S22: Do not breathe dust.S24/25: Avoid contact with skin and eyes.S36/37: Wear suitable protective clothing and gloves.	[4] [6]
Personal Protective Equipment	Eyeshields, gloves, Type N95 (US) or Type P1 (EN143) respirator filter.	[5] [6] [13]


Handling Procedures:[\[11\]](#)[\[13\]](#)

- Use in a well-ventilated area and avoid dust formation.[\[11\]](#)[\[13\]](#)
- Avoid all personal contact, including inhalation and contact with skin and eyes.[\[11\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[\[5\]](#)[\[13\]](#)
- Wash hands thoroughly after handling.[\[5\]](#)
- Keep containers tightly closed and store in a cool, dry place.[\[13\]](#)

Firefighting Measures:[\[13\]](#)

- Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[\[13\]](#)

- Wear self-contained breathing apparatus if necessary.[13]

[Click to download full resolution via product page](#)

Caption: Oxyma as a safer alternative to HOAt/HOBt.

Conclusion

Ethyl cyanoglyoxylate-2-oxime (Oxyma) is an invaluable tool for chemical and pharmaceutical research.[1] Its role as a highly efficient and safe coupling additive has streamlined both automated and manual peptide synthesis, offering high coupling rates with minimal racemization.[1][8] Furthermore, its utility as a synthetic intermediate opens avenues for the creation of diverse molecular architectures.[1][10] A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the laboratory and in the development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Ethyl cyanoglyoxylate-2-oxime | 3849-21-6 [chemicalbook.com]
- 3. Ethyl cyanoglyoxylate-2-oxime [en.hightfine.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl cyanoglyoxylate-2-oxime | CAS#:3849-21-6 | Chemsric [chemsrc.com]
- 7. Ethyl cyanoglyoxylate-2-oxime synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. nbino.com [nbino.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Ethyl Cyanoglyoxylate-2-Oxime (Oxyma): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8817799#key-characteristics-of-ethyl-cyanoglyoxylate-2-oxime>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com